molecular formula C6H13IO B15173018 5-Iodo-3-methylpentan-1-ol

5-Iodo-3-methylpentan-1-ol

Cat. No.: B15173018
M. Wt: 228.07 g/mol
InChI Key: VYBIZRCVKARSCW-UHFFFAOYSA-N
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Description

5-Iodo-3-methylpentan-1-ol: is an organic compound that belongs to the class of alcohols It is characterized by the presence of an iodine atom attached to the fifth carbon of a 3-methylpentan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-3-methylpentan-1-ol can be achieved through several methods. One common approach involves the iodination of 3-methylpentan-1-ol. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Iodo-3-methylpentan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 5-iodo-3-methylpentane using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can replace the iodine with an azide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: 5-Iodo-3-methylpentanal or 5-Iodo-3-methylpentanoic acid.

    Reduction: 5-Iodo-3-methylpentane.

    Substitution: 5-Azido-3-methylpentan-1-ol.

Scientific Research Applications

Chemistry: 5-Iodo-3-methylpentan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of halogenated alcohols on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 5-Iodo-3-methylpentan-1-ol involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The hydroxyl group allows for hydrogen bonding, further affecting its behavior in chemical and biological systems.

Comparison with Similar Compounds

    3-Methylpentan-1-ol: Lacks the iodine atom, resulting in different reactivity and applications.

    5-Bromo-3-methylpentan-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.

    5-Chloro-3-methylpentan-1-ol:

Uniqueness: 5-Iodo-3-methylpentan-1-ol is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and different reactivity compared to its bromo and chloro analogs. This makes it particularly useful in applications requiring specific halogen interactions.

Properties

Molecular Formula

C6H13IO

Molecular Weight

228.07 g/mol

IUPAC Name

5-iodo-3-methylpentan-1-ol

InChI

InChI=1S/C6H13IO/c1-6(2-4-7)3-5-8/h6,8H,2-5H2,1H3

InChI Key

VYBIZRCVKARSCW-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)CCI

Origin of Product

United States

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